3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one
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Overview
Description
The compound appears to contain a benzylpiperazine moiety, which is a type of organic compound consisting of a benzyl group attached to a piperazine ring . Benzylpiperazine itself has been studied for various pharmacological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out .Scientific Research Applications
Histamine H4 Receptor Ligands
One significant area of research involving related compounds is their role as ligands for the histamine H4 receptor (H4R). A study detailed the synthesis of a series of 2-aminopyrimidines designed as H4R ligands, originating from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Systematic modifications led to compounds with potent in vitro activity and notable effects as anti-inflammatory agents in animal models, as well as antinociceptive activity in pain models, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).
Antibacterial Activity
Another study focused on the microwave-assisted synthesis of benzyl piperazine derivatives with pyrimidine and isoindolinedione moieties. These compounds were evaluated for their antibacterial activity, showcasing the method's efficiency in producing potential antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Anticancer and Anti-Inflammatory Agents
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were also explored. This research developed 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones with potential cytotoxic and 5-lipoxygenase inhibition activities, indicating their promise as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Research into the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiation cyclocondensation revealed their insecticidal and antibacterial potential. This study emphasizes the relationship between molecular structure and biological activity, suggesting applications in pest control and microbial infection treatment (Deohate & Palaspagar, 2020).
Staphylococcus aureus DNA Polymerase III Inhibitors
Additionally, 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones were identified as novel inhibitors of the replication-specific enzyme DNA polymerase III in Staphlococcus aureus and other Gram-positive bacteria. This research offers a new class of antimicrobials with potential applications in treating infections caused by Gram-positive bacteria (Ali et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylpiperazine derivatives, have been reported to interact with various targets, including the serotonin receptor 5-ht3 .
Mode of Action
Benzylpiperazine derivatives have been reported to exhibit their effects through interaction with their targets, leading to changes in cellular processes . For instance, some benzylpiperazine derivatives have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells .
Biochemical Pathways
Based on the reported effects of similar compounds, it can be inferred that the compound may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to the presence of functional groups known to enhance solubility and permeability .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells, suggesting potential cytotoxic effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-propan-2-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16(2)18-12-19(25)24(15-21-18)14-20(26)23-10-8-22(9-11-23)13-17-6-4-3-5-7-17/h3-7,12,15-16H,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXCOLHJJZMEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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